DCCCyB
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Overview
Description
DCCCyB is an orally bioavailable and selective inhibitor of glycine transporter 1 (GlyT1). It has demonstrated excellent in vivo occupancy of GlyT1 transporters in rhesus monkeys, as determined by the displacement of a PET tracer ligand . This compound is primarily used in scientific research to study the inhibition of GlyT1 and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DCCCyB involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving chlorination, amidation, and sulfonation .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. The compound is typically produced in specialized laboratories and research facilities for scientific research purposes. The production process involves stringent quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
DCCCyB undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can be performed to modify the functional groups of the compound.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
DCCCyB has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of glycine transporter 1 and its effects on neurotransmitter regulation.
Biology: Employed in research to understand the role of glycine transporters in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as schizophrenia and cognitive deficits.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glycine transporters
Mechanism of Action
DCCCyB exerts its effects by selectively inhibiting glycine transporter 1 (GlyT1). This inhibition leads to an increase in glycine levels in the synaptic cleft, which in turn enhances the activation of N-methyl-D-aspartate (NMDA) receptors. The activation of NMDA receptors is crucial for synaptic plasticity, learning, and memory. The molecular targets and pathways involved include the glycine transporter 1 and NMDA receptor pathways .
Comparison with Similar Compounds
Similar Compounds
Glycine: A naturally occurring amino acid that acts as a neurotransmitter.
D-cycloserine: A partial agonist at the glycine site of the NMDA receptor.
D-serine: An endogenous co-agonist of the NMDA receptor.
Glycine transporter 1 inhibitors: Other compounds that inhibit GlyT1, similar to DCCCyB.
Uniqueness
This compound is unique due to its high selectivity and potency as a GlyT1 inhibitor. It demonstrates excellent in vivo occupancy of GlyT1 transporters, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H29Cl2NO3S |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2,4-dichloro-N-[[1-(cyclopropylmethyl)-4-(cyclopropylmethylsulfonyl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C22H29Cl2NO3S/c23-17-5-6-19(20(24)11-17)21(26)25-14-22(12-15-1-2-15)9-7-18(8-10-22)29(27,28)13-16-3-4-16/h5-6,11,15-16,18H,1-4,7-10,12-14H2,(H,25,26) |
InChI Key |
PSIMLOLEQCVVJV-UHFFFAOYSA-N |
SMILES |
C1CC1CC2(CCC(CC2)S(=O)(=O)CC3CC3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1CC1CC2(CCC(CC2)S(=O)(=O)CC3CC3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DCCCyb |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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